molecular formula C18H15NO B1268537 4-Amino-2,6-diphenylphenol CAS No. 50432-01-4

4-Amino-2,6-diphenylphenol

Cat. No. B1268537
CAS RN: 50432-01-4
M. Wt: 261.3 g/mol
InChI Key: YCOUFOVMXBWYIX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 4-Amino-2,6-diphenylphenol often involves multi-step chemical processes incorporating various methodologies. For instance, compounds with similar structures have been synthesized through one-step reactions combining α-amino acids with salicylaldehyde and diorganotin(IV) derivatives, highlighting efficient pathways for creating complex molecules with phenol and amino functionalities (Beltrán et al., 2003). Electropolymerization techniques have been employed to synthesize polymers from aminobiphenyl and diphenylamine, showcasing methods for polymer formation from phenol-derived monomers (Guay & Dao, 1989).

Molecular Structure Analysis

Molecular structure characterizations, including X-ray diffraction analyses, provide insights into the geometrical and electronic structures of phenol derivatives. Structural studies reveal diverse geometries, such as distorted trigonal-bipyramidal and octahedral shapes, underlining the complex coordination environments surrounding the central atoms in phenol-based compounds (Beltrán et al., 2003).

Chemical Reactions and Properties

Chemical reactions involving 4-Amino-2,6-diphenylphenol and its derivatives include electropolymerization and oxidative polymerization, leading to the formation of polymers with specific electrical and optical properties. These reactions highlight the compound's role as a precursor for materials with potential electronic applications (Guay & Dao, 1989). Additionally, the synthesis and redox properties of related compounds have been explored, indicating the utility of phenol derivatives in redox-active systems (Sasaki et al., 2002).

Physical Properties Analysis

The physical properties of 4-Amino-2,6-diphenylphenol derivatives, such as solubility, thermal stability, and optical characteristics, are influenced by their molecular structures. For example, the introduction of substituents like di-tert-butyl groups and twisted-biphenyl structures into polyimides derived from phenol-based monomers affects their glass transition temperatures, solubility, and dielectric constants, showcasing the impact of molecular design on material properties (Chern et al., 2009).

Scientific Research Applications

Oxidation Mechanisms

4-Amino-2,6-diphenylphenol has been investigated for its role in various oxidation mechanisms. For instance, its electrochemical oxidation in acetonitrile has been studied, revealing complex mechanisms involving the formation of phenoxyl radicals and quinoneimines (Hapiot & Pinson, 1993).

Electrochemical Sensing Applications

This compound has been utilized in developing electrochemical sensors. A notable application is its incorporation in graphite micropowder modified electrodes for the indirect electrochemical detection of Δ9-tetrahydrocannabinol in saliva (Goodwin, Banks, & Compton, 2006).

Antioxidant Properties

Research has shown that 4-Amino-2,6-diphenylphenol, along with other phenyl-substituted phenols, demonstrates antioxidative properties. These compounds show synergism with ββ′disubstituted diethyl sulphides, contributing significantly to the inhibition of autoxidation of polypropene (Jonge, Hageman, Huysmans, & Mijs, 1973).

Electrocatalytic Detection

It has also been explored for the electrocatalytic detection of biomolecules like glutathione, showing potential as a sensitive mediator in electrochemical responses (Lowinsohn, Lee, & Compton, 2014).

Synthesis and Chemical Reactions

Various studies have focused on synthesizing 4-Amino-2,6-diphenylphenol and its reactions. One research pathway includes the synthesis of 2,6-diphenylphenol through the catalysis dehydrogenation of tricyclic ketones (Xu Dong-hai, 2010). Another study explored the reactions of α-phosphorylated 2,6-di-tert-butyl-4-methylidene-2,5-cyclohexadienones with meta-phenylenediamine, showcasing the synthetic possibilities of phosphorylated methylidenequinones (Gibadullina, Shaekhov, Badrtdinov, & Burilov, 2014).

Catalysis and Polymer Studies

The compound has been part of studies focusing on catalysis and polymer reactions. For example, it played a role in the study of the oxidative coupling of phenols catalyzed by soluble copper—polymer complexes (Schouten, Noordegraaf, Jekel, & Challa, 1979). It also contributed to the development of rigid-rod polyamides and polyimides (Spiliopoulos, Mikroyannidis, & Tsivgoulis, 1998).

Safety And Hazards

4-Amino-2,6-diphenylphenol is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, avoid contact with skin and eyes, and use personal protective equipment .

Relevant Papers

One relevant paper found discusses the use of 4-Amino-2,6-diphenylphenol in the direct electrochemical detection of drugs of abuse . The paper highlights the synthetic potential of 4-Amino-2,6-diphenylphenol .

properties

IUPAC Name

4-amino-2,6-diphenylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO/c19-15-11-16(13-7-3-1-4-8-13)18(20)17(12-15)14-9-5-2-6-10-14/h1-12,20H,19H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCOUFOVMXBWYIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC(=C2O)C3=CC=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10347438
Record name 4-Amino-2,6-diphenylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10347438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-2,6-diphenylphenol

CAS RN

50432-01-4
Record name 4-Amino-2,6-diphenylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10347438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Amino-2,6-diphenylphenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
47
Citations
A Goodwin, CE Banks… - … : An International Journal …, 2006 - Wiley Online Library
Graphite micropowder has been modified with 4‐amino‐2,6‐diphenylphenol immobilized onto a basal plane pyrolytic graphite electrode and explored for the indirect electrochemical …
BR Osterby, RD McKelvey - Journal of chemical education, 1996 - search.proquest.com
Solvatochromisn is used to describe a change in the position of a UV-vis absorption band with a change in solvent polarity. Betaine-30 makes an impressive experiment. …
Number of citations: 44 search.proquest.com
D Lowinsohn, PT Lee, RG Compton - Journal of the Brazilian …, 2014 - SciELO Brasil
We report the possibility to use different mediators such as acetaminophen, 4-aminophenol, 4-amino-2,6-dichlorophenol and 4-amino-2,6-diphenylphenol to detect glutathione using a …
Number of citations: 15 www.scielo.br
VG Marini, E Torri, LM Zimmermann… - … : Online Journal of …, 2010 - researchgate.net
4–(4–Nitrobenzylideneamine)–2, 6–diphenylphenol 3a was synthesized and studied as an anionic chromogenic chemosensor. Solutions of 3a in acetonitrile are colorless but turn blue …
Number of citations: 14 www.researchgate.net
A Goodwin, CE Banks… - … : An International Journal …, 2006 - Wiley Online Library
A novel electroanalytical methodology for the sensing of anticarcinogenic catechin compounds epigallocatechin gallate (EGCG) and epigallocatechin (EGC) is presented. The protocol …
KJ McDonald, V Desikan, JA Golen… - Acta Crystallographica …, 2015 - scripts.iucr.org
The title compound, C6H5Cl2NO, has a single planar molecule in the asymmetric unit with the non-H atoms possessing a mean deviation from planarity of 0.020 Å. In the crystal, O—H⋯…
Number of citations: 2 scripts.iucr.org
P Rao - Resonance-Heidelberg, 2012 - ias.ac.in
Photon Rao less electronegative carbon. The net result is that the transition energy is higher in water (Figure 1a), compared to that in a nonpolar solvent (which has negligible effect on …
Number of citations: 9 www.ias.ac.in
H Langhals, P Braun, C Dietl… - Chemistry–A European …, 2013 - Wiley Online Library
The extension of the solvent influence of the shell into the volume of a polar medium was examined by means of anti‐collinear dipoles on the basis of the E T (30) solvent polarity scale (…
LG Nandi, F Facin, VG Marini… - The Journal of …, 2012 - ACS Publications
Four 4-[[(4-nitrophenyl)methylene]imino]phenols (2a–d) were synthesized. After deprotonation in solution, they formed the solvatochromic phenolates 3a–d, which revealed a reversal in …
Number of citations: 55 pubs.acs.org
C Hoffman, M de la Rosa, MR Anderson… - ECS …, 2017 - iopscience.iop.org
A variety of different methods were evaluated for the analysis of phenolic molecules in plant materials. The direct electrochemical oxidation of the phenols using square wave …
Number of citations: 2 iopscience.iop.org

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